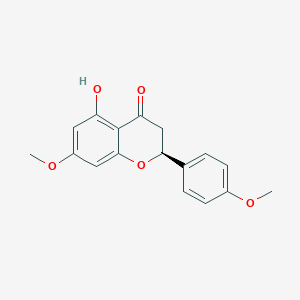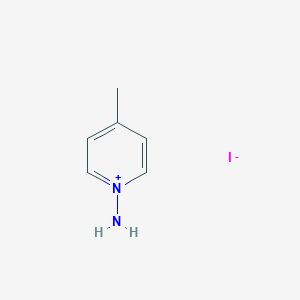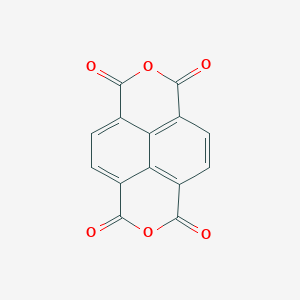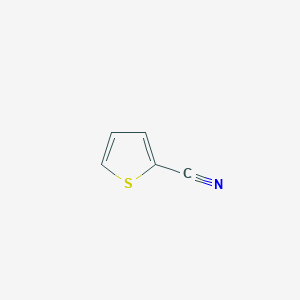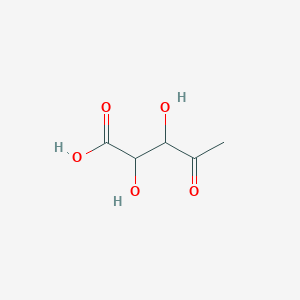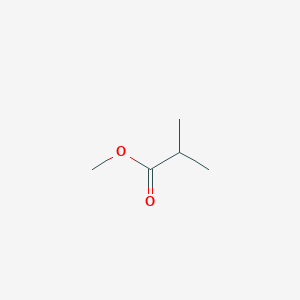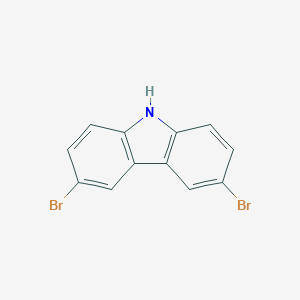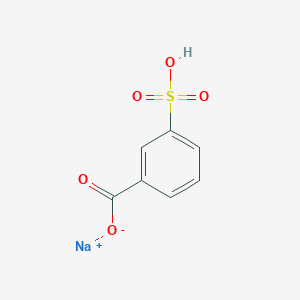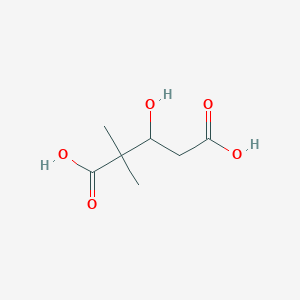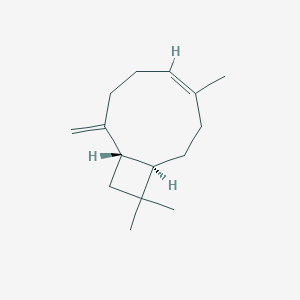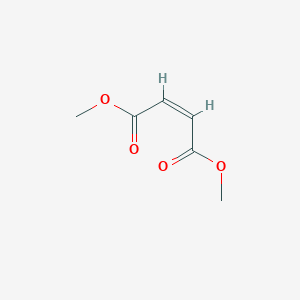
4-Fenilbenzaldehído
Descripción general
Descripción
4-Phenylbenzaldehyde, also known as biphenyl-4-carboxaldehyde, is an aromatic aldehyde with the molecular formula C13H10O. It consists of a benzene ring substituted with a phenyl group at the para position and an aldehyde group. This compound is of interest due to its unique structural properties and its applications in various fields of chemistry and industry.
Aplicaciones Científicas De Investigación
4-Phenylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
4-Phenylbenzaldehyde, also known as Biphenyl-4-carboxaldehyde , primarily targets the formation of dimers linked by the C=O and C(9)–H groups of adjacent molecules . These dimers are formed through C–H⋯O hydrogen bonding .
Mode of Action
The compound interacts with its targets through the formation of C–H⋯O bonded forms . The NMR data suggest the preferential engagement of the C(2,6)–H and C(10/12)/C(11)–H groups as hydrogen bond donors, instead of the C(9)–H group . This interaction results in changes in the molecular structure, leading to the formation of dimers .
Biochemical Pathways
The formation of c–h⋯o bonded forms and the subsequent dimerization can be considered a unique biochemical pathway influenced by this compound .
Pharmacokinetics
The compound’s physical properties, such as its boiling point of 184 °c/11 mmhg and melting point of 57-59 °c , may influence its bioavailability.
Result of Action
The molecular and cellular effects of 4-Phenylbenzaldehyde’s action primarily involve the formation of dimers through C–H⋯O hydrogen bonding . This leads to changes in the molecular structure of the compound, which could potentially influence its biological activity .
Action Environment
The action of 4-Phenylbenzaldehyde can be influenced by various environmental factors. For instance, the formation of C–H⋯O bonded forms and the subsequent dimerization are likely to be temperature-dependent, as suggested by the temperature-dependent intensities of the bands assigned to the carbonyl-stretching modes .
Análisis Bioquímico
Biochemical Properties
It has been reported that in the crystal structure of 4-Phenylbenzaldehyde, there is a presence of a dimer linked by the C=O and C(9)–H groups of adjacent molecules . In the liquid phase, the presence of C–H⋯O bonded forms is revealed by both vibrational and NMR spectroscopy .
Molecular Mechanism
The molecular mechanism of 4-Phenylbenzaldehyde involves the formation of a dimer linked by the C=O and C(9)–H groups of adjacent molecules . The presence of C–H⋯O bonded forms in the liquid phase is revealed by both vibrational and NMR spectroscopy . The phenyl torsional mode at ca. 118–128 cm−1 is derived from a phenyl torsional barrier of ca. 4000 cm−1 .
Temporal Effects in Laboratory Settings
It is known that the compound forms a dimer linked by the C=O and C(9)–H groups of adjacent molecules
Metabolic Pathways
It is known that the compound can be found in ginger , suggesting that it may be involved in the metabolic pathways of this plant
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Phenylbenzaldehyde can be synthesized through several methods. One common approach is the formylation of biphenyl using the Vilsmeier-Haack reaction, which involves the reaction of biphenyl with N,N-dimethylformamide and phosphorus oxychloride. Another method involves the Suzuki-Miyaura cross-coupling reaction of phenylboronic acid with 4-bromobenzaldehyde in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of 4-Phenylbenzaldehyde typically involves large-scale formylation reactions. The Vilsmeier-Haack reaction is favored due to its efficiency and high yield. The reaction is carried out under controlled conditions to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-phenylbenzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of 4-Phenylbenzaldehyde can yield 4-phenylbenzyl alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming derivatives such as imines or hydrazones.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Ammonia or primary amines for imine formation, hydrazine for hydrazone formation.
Major Products:
Oxidation: 4-Phenylbenzoic acid.
Reduction: 4-Phenylbenzyl alcohol.
Substitution: Imines and hydrazones.
Comparación Con Compuestos Similares
- Benzaldehyde
- 4-Methylbenzaldehyde
- 4-Methoxybenzaldehyde
4-Phenylbenzaldehyde stands out due to its unique structural features, which influence its reactivity and applications in various fields.
Propiedades
IUPAC Name |
4-phenylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISDBWOPVZKNQDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9073961 | |
| Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3218-36-8 | |
| Record name | [1,1′-Biphenyl]-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3218-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Biphenylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003218368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylbenzaldehyde | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46066 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [1,1'-Biphenyl]-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9073961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-phenylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BIPHENYLALDEHYDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/883W14Y55S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
